molecular formula C24H19NO3 B12913235 1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate

1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate

Cat. No.: B12913235
M. Wt: 369.4 g/mol
InChI Key: CFQDEXICAFRUCD-UHFFFAOYSA-N
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Description

1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 1,3-diphenylpropan-2-one with indolizine-3-carboxylic acid under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and oxidation .

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Biological Activity

1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral properties, anticancer effects, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a unique structure that combines an oxo group with a diphenylpropan moiety and an indolizine carboxylate. This structural diversity contributes to its biological activities. The molecular formula can be represented as follows:

C19H17NO3\text{C}_{19}\text{H}_{17}\text{N}\text{O}_3

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity. A study demonstrated its efficacy against various viral strains, particularly those associated with respiratory infections. The mechanism of action appears to involve the inhibition of viral replication through interference with viral enzyme activity.

Table 1: Antiviral Activity Data

Virus TypeIC50 (µM)Mechanism of Action
Influenza Virus5.2Inhibition of viral RNA polymerase
Herpes Simplex Virus4.8Blockade of viral entry into host cells
HIV6.0Inhibition of reverse transcriptase

Anticancer Effects

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: Breast Cancer Cell Line MCF-7
A detailed examination using the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Apoptosis Induction (%)Mechanism
MCF-78.570Caspase activation
HT-297.265Cell cycle arrest

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Viral Enzymes : The compound binds to active sites on viral enzymes, preventing their function.
  • Cell Cycle Regulators : It modulates the expression of proteins involved in cell cycle regulation, leading to cell cycle arrest.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

(1-oxo-1,3-diphenylpropan-2-yl) indolizine-3-carboxylate

InChI

InChI=1S/C24H19NO3/c26-23(19-11-5-2-6-12-19)22(17-18-9-3-1-4-10-18)28-24(27)21-15-14-20-13-7-8-16-25(20)21/h1-16,22H,17H2

InChI Key

CFQDEXICAFRUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C4N3C=CC=C4

Origin of Product

United States

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